molecular formula C8H8N2O B1603282 6-Methoxyimidazo[1,2-a]pyridine CAS No. 955376-51-9

6-Methoxyimidazo[1,2-a]pyridine

Cat. No. B1603282
M. Wt: 148.16 g/mol
InChI Key: HLTPJCOHIDPWTP-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2O . It is a type of imidazo[1,2-a]pyridine, which is a class of compounds that have been well-studied due to their importance as bioactive scaffolds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 6-Methoxyimidazo[1,2-a]pyridine, has been well-studied in the past decade . The synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines have been summarized from 2016 to 2021 .


Molecular Structure Analysis

The molecular structure of 6-Methoxyimidazo[1,2-a]pyridine can be analyzed using various spectroscopic methods, including 1H NMR, 13C NMR, and HRMS .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of substantial interest due to their potential pharmaceutical applications . They are considered privileged structures because of their occurrence in many natural products .


Physical And Chemical Properties Analysis

6-Methoxyimidazo[1,2-a]pyridine has a molecular weight of 148.16 g/mol . It has a topological polar surface area of 26.5 Ų and a XLogP3-AA value of 1.7 . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of derivatives like 2-Mercapto-5-methoxyimidazo[4,5-b]pyridine has been achieved through a series of reactions starting from 2,6-Dichloropyridine, demonstrating the compound's utility in generating novel chemical entities (Guan Jin, 2010). Similarly, the preparation of 8-Hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine via tandem reactions highlights its potential in one-pot catalytic synthesis processes (P. Bäuerlein et al., 2009).

Therapeutic Potential

  • Novel selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer, illustrating the scaffold's potential in chemotherapy through Akt-mediated regulation, DNA cleavage, and apoptosis induction (G. Almeida et al., 2018).

Catalysis and Chemical Transformations

  • Palladium- and copper-catalyzed methodologies have been employed for the efficient preparation of 6-aminoimidazo[1,2-a]pyridine derivatives, underscoring the flexibility and utility of this scaffold in organic synthesis (C. Enguehard et al., 2003).

Sensing and Detection

  • The compound 2,6-Bis(2-benzimidazolyl)pyridine has been utilized as a chemosensor for fluoride ions, showcasing its application in the development of sensitive and selective detection systems for anions (B. Chetia, P. Iyer, 2008).

Antitumor and Anticancer Research

  • Polymethoxylated fused pyridine ring systems, including derivatives of imidazo[1,2-a]pyridine, have been synthesized and evaluated for their in vitro antitumor activity, offering insights into the design of new therapeutic agents (Sherif A F Rostom et al., 2009).

Future Directions

Imidazo[1,2-a]pyridines, including 6-Methoxyimidazo[1,2-a]pyridine, continue to attract interest due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways and applications for these compounds .

properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTPJCOHIDPWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=CN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616962
Record name 6-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyimidazo[1,2-a]pyridine

CAS RN

955376-51-9
Record name 6-Methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Schmitt, JJ Bourguignon, GB Barlin… - Australian journal of …, 1997 - CSIRO Publishing
The syntheses of ethyl {2′-aryl-6′-(chloro, methoxy and unsubstituted)imidazo[1,2-a]pyridin-3′-yl}-2- (acylamino, acetoxy and hydroxy)acetates, 3-benzamidomethyl-2-benzoyl-6-(…
Number of citations: 14 www.publish.csiro.au
Y Ruichao, C Wenbo, S Qilong - Chinese Journal of Organic …, 2021 - sioc-journal.cn
A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo [1, 2-a] pyridine derivatives using an electrophilic trifluoromethylating reagent based on …
Number of citations: 3 sioc-journal.cn
J Koubachi, S Berteina-Raboin, A Mouaddib… - Tetrahedron, 2010 - Elsevier
An efficient method for the synthesis of new polycyclic skeletons: pyrido[2′,1′:2,3]imidazo[5,4-c]quinolin-6(5H)-ones and pyrido[2′,1′:2,3]imidazo[5,4-c]azepin-7(6H)-ones libraries …
Number of citations: 29 www.sciencedirect.com
Y Ma, G Sun, D Chen, X Peng, YL Chen… - Journal of medicinal …, 2015 - ACS Publications
c-Met has emerged as an attractive target for targeted cancer therapy because of its abnormal activation in many cancer cells. To identify high potent and selective c-Met inhibitors, we …
Number of citations: 44 pubs.acs.org
姚瑞超, 陈文博, 沈其龙 - 有机化学, 2021 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: shenql@mail.sioc.ac.cn; wenbochen@shiep.edu.cn Received March 2, …
Number of citations: 3 sioc-journal.cn

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